4-(2-methoxyethyl)-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
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Description
Synthesis AnalysisThe synthesis of isoquinoline derivatives, including compounds similar to the one , often involves controlled photochemical synthesis or catalyzed reactions. For instance, controlled radical cyclization cascades have been used for the synthesis of substituted isoquinoline triones via metal-free photoredox catalysis under mild conditions (Reddy, Prasanth, & Anandhan, 2022). Additionally, synthesis methods utilizing photocycloaddition or cascade reactions with alkynes have been developed to efficiently create spiroisoquinolines and heterocycle-fused pyridines, indicating the versatility of approaches to isoquinoline synthesis (Huang et al., 2011; Zheng et al., 2012).
Molecular Structure AnalysisCrystal structure analysis is crucial for understanding the molecular configuration of isoquinoline derivatives. X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry provide insights into the geometry and conformation of these compounds. The crystal structure of related isoquinoline compounds reveals significant information about their stereochemistry and molecular interactions (Akkurt et al., 2010).
Chemical Reactions and PropertiesIsoquinoline derivatives undergo various chemical reactions, including cyclization, nucleophilic addition, and catalyzed transformations. For example, carbophilic Lewis acid-catalyzed tandem reactions have been applied to synthesize dihydroisoquinolines, demonstrating the chemical reactivity and functionalization potential of these molecules (Obika et al., 2007).
Future Directions
properties
IUPAC Name |
4-(2-methoxyethyl)-9-thiophen-2-yl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-5-4-21-16-15(17(23)20-18(21)24)11-7-10(14-3-2-6-26-14)8-13(22)12(11)9-19-16/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQGVZRALHQDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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